molecular formula C12H14N4O3S B2594089 ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate CAS No. 2034509-55-0

ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2594089
CAS No.: 2034509-55-0
M. Wt: 294.33
InChI Key: OENQBJNBNBCCFR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester and a triazole carboxamide

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Carboxylate Group: The carboxylate ester can be introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.

    Formation of the Triazole Ring:

    Amidation: The final step involves the amidation of the triazole ring with a suitable amine to introduce the carboxamido group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition reactions and automated systems for the esterification and amidation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the compound could be a candidate for developing new drugs with antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific electronic or optical properties. Its structural components can be tailored to enhance the performance of these materials in various applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-5-(1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate: Similar structure but without the methyl group on the triazole ring.

    Ethyl 3-methyl-5-(1-methyl-1H-1,2,4-triazole-3-carboxamido)thiophene-2-carboxylate: Similar structure but with a different triazole isomer.

Uniqueness

Ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate is unique due to the specific positioning of the methyl and carboxamido groups on the triazole ring. This configuration can result in distinct chemical reactivity and biological activity compared to its isomers and analogs.

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-methyl-5-[(1-methyltriazole-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-4-19-12(18)10-7(2)5-9(20-10)13-11(17)8-6-16(3)15-14-8/h5-6H,4H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENQBJNBNBCCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CN(N=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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